molecular formula C3H6N4O2S B11770172 5-amino-1H-imidazole-4-sulfonamide

5-amino-1H-imidazole-4-sulfonamide

Cat. No.: B11770172
M. Wt: 162.17 g/mol
InChI Key: QJWFVNPFVYMBKE-UHFFFAOYSA-N
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Description

5-amino-1H-imidazole-4-sulfonamide is a heterocyclic compound that contains both an imidazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-imidazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amine with a sulfonyl chloride, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives .

Scientific Research Applications

5-amino-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-amino-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to competitively inhibit enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-1H-imidazole-4-sulfonamide include:

  • 5-amino-1H-imidazole-4-carboxamide
  • 5-amino-1H-imidazole-4-thiol
  • 5-amino-1H-imidazole-4-phosphate

Uniqueness

What sets this compound apart from these similar compounds is its sulfonamide group, which imparts unique chemical and biological properties. The presence of the sulfonamide group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

IUPAC Name

4-amino-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C3H6N4O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,4H2,(H,6,7)(H2,5,8,9)

InChI Key

QJWFVNPFVYMBKE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)N

Origin of Product

United States

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